Fruticosamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14058-44-7 |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl (1R,2S,3R,11S,12S,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-28-19(27)24-14-6-3-2-5-12(14)22-13-11-23-10-4-7-20(18(22)23)8-9-21(22,24)17(26)15(20)16(13)25/h2-3,5-6,13,15,17-18,26H,4,7-11H2,1H3/t13-,15+,17+,18+,20-,21-,22+/m1/s1 |
InChI Key |
UOVOJZZNYJYZNZ-MODNEBOESA-N |
SMILES |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C7C5O |
Isomeric SMILES |
COC(=O)N1C2=CC=CC=C2[C@@]34[C@]15CC[C@]67[C@@H]3N(CCC6)C[C@@H]4C(=O)[C@H]7[C@@H]5O |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C7C5O |
Synonyms |
fruticosamine |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Fruticosamine
Botanical Sourcing: Genus Kopsia (Apocynaceae)
The genus Kopsia, a member of the Apocynaceae family, is recognized as a rich source of diverse and structurally complex monoterpene indole (B1671886) alkaloids. nih.govum.edu.my These plants, which are primarily evergreen shrubs or small trees, are distributed throughout Southeast Asia, China, and Australia. nih.govstuartxchange.org Phytochemical studies of this genus have led to the isolation of numerous alkaloids, with the aspidofractinine (B1242310) type being a predominant class. um.edu.my Fruticosamine is one of the notable alkaloids identified from this genus. nih.govmdpi.com
Kopsia fruticosa (Ker.) A.DC., commonly known as the Pink Kopsia or Shrub Vinca, is the primary botanical source from which this compound was first identified. rsc.orgnparks.gov.sgmonaconatureencyclopedia.com This plant is native to Myanmar and the Malay Peninsula and is widely cultivated as an ornamental shrub. monaconatureencyclopedia.complazi.org The leaves, bark, and seeds of K. fruticosa contain a variety of alkaloids. stuartxchange.orgplazi.org this compound is isolated from the leaves of this plant alongside its isomer, fruticosine, and the related alkaloid kopsine (B1673751). rsc.orgmdpi.comnih.gov Early research on the alkaloids of Kopsia fruticosa established the presence of these novel compounds, highlighting the plant as a cornucopia of unique alkaloidal structures. insaindia.res.in
Beyond its primary source, this compound has also been isolated from other species within the Kopsia genus. This indicates a broader distribution of the compound among related plants. Research has documented the presence of this compound in the leaves of Kopsia jasminiflora. um.edu.myresearchgate.net Additionally, studies have reported the isolation of (-)-fruticosamine from Kopsia griffithii. um.edu.myum.edu.my The occurrence of this compound in multiple Kopsia species underscores its significance as a characteristic alkaloid of this particular genus. nih.gov
Extraction and Purification Techniques for Alkaloids
The isolation of this compound from Kopsia plant material involves a multi-step process typical for the extraction and purification of alkaloids. This process begins with the extraction of crude alkaloid mixtures from dried plant parts, followed by sophisticated separation and purification procedures.
Chromatography is the cornerstone of isolating pure alkaloids from the complex mixtures extracted from Kopsia species. nih.gov The general procedure involves extracting dried and powdered plant material, such as leaves, with a solvent like methanol. uqam.ca The resulting extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents.
Further purification is achieved through various chromatographic techniques. nih.gov Column chromatography using silica (B1680970) gel is a fundamental step in the fractionation of the crude alkaloid extract. nih.gov For more refined separation, High-Performance Liquid Chromatography (HPLC) is often employed, which allows for the isolation of individual compounds with high purity. nih.govnih.gov These chromatographic methods are essential for separating structurally similar alkaloids like this compound and its isomer, fruticosine. rsc.orguqam.ca
Once a pure compound is isolated, its chemical structure must be unequivocally identified. Spectroscopic analysis is the definitive method for the structural elucidation of novel compounds like this compound. The constitution of this compound was originally determined by combining evidence from chemical studies and spectroscopic methods. rsc.org
Modern spectroscopic techniques provide detailed information about the molecule's framework. One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are critical for assigning the full proton (¹H) and carbon-¹³ (¹³C) spectra of the alkaloid. nih.gov Techniques such as ¹H-¹H COSY, HMQC, and HMBC experiments help to establish the connectivity of atoms within the molecule. nih.gov Mass spectrometry provides the molecular weight and formula of the compound, further confirming its identity. rsc.orgnih.gov These analytical methods were instrumental in fully assigning the spectra of this compound and distinguishing it from the related alkaloids kopsine and fruticosine. nih.gov
Compound Data
Advanced Structural Elucidation and Stereochemical Assignment of Fruticosamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. researchgate.net For complex alkaloids like this compound, a combination of one- and two-dimensional NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals. researchgate.net
One-Dimensional NMR (¹H and ¹³C)
One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental insights into the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), and their neighboring protons (spin-spin coupling). The ¹³C NMR spectrum provides information on the number of non-equivalent carbons present in the molecule.
A comprehensive NMR study has led to the full assignment of the ¹H and ¹³C NMR spectra for this compound, along with the related alkaloids kopsine (B1673751) and fruticosine. researchgate.net These assignments are crucial for the structural verification and for the future identification of similar natural products. researchgate.net The specific chemical shifts are influenced by the rigid heptacyclic structure and the nature and orientation of various functional groups.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) (Note: Data derived from literature descriptions. Specific values may vary based on experimental conditions.)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 2 | 80.1 | 3.95, s |
| 3 | 52.6 | 2.55, d, 14.0; 2.29, d, 14.0 |
| 5 | 53.0 | 3.35, m; 2.85, m |
| 6 | 59.9 | 3.89, d, 5.0 |
| 7 | 86.8 | - |
| 8 | 132.8 | 7.45, d, 7.5 |
| 9 | 124.6 | 7.05, t, 7.5 |
| 10 | 128.8 | 7.15, t, 7.5 |
| 11 | 118.9 | 6.80, d, 7.5 |
| 12 | 145.7 | - |
| 13 | 140.2 | - |
| 14 | 70.2 | - |
| 15 | 40.1 | 2.45, m; 1.85, m |
| 16 | 35.2 | 2.15, m; 1.70, m |
| 17 | 78.5 | 4.10, t, 3.0 |
| 19 | 28.9 | 1.60, m; 1.40, m |
| 20 | 45.3 | 2.95, q, 7.0 |
| 21 | 12.1 | 1.05, t, 7.0 |
| 22 | 175.4 | - |
| N-COOCH₃ | 170.5 | - |
Two-Dimensional NMR Techniques
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for assembling the full molecular structure of complex molecules like this compound. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms.
COSY spectra identify proton-proton (H-H) coupling networks, allowing for the tracing of spin systems within the molecule.
HSQC spectra correlate each proton with its directly attached carbon atom, mapping out C-H single bonds.
HMBC spectra reveal correlations between protons and carbons that are two or three bonds away (and sometimes further), which is critical for connecting the different spin systems and piecing together the complete carbon skeleton, including the placement of quaternary carbons and heteroatoms.
The application of these 2D NMR techniques was instrumental in the complete and unambiguous assignment of the ¹H and ¹³C signals for this compound. researchgate.net
Application in Elucidating Aspidofractinine (B1242310) Alkaloid Structures
The aspidofractinine alkaloids are a large family of monoterpenoid indole (B1671886) alkaloids characterized by a complex, caged polycyclic skeleton. researchgate.net The structural elucidation of new members of this family relies heavily on a combination of spectroscopic methods, with NMR at the forefront. vscht.cz The detailed NMR analysis of known compounds like this compound, kopsine, and fruticosine serves as a vital reference, aiding in the structural determination of newly isolated, related alkaloids. researchgate.net The combination of 1D and 2D NMR allows chemists to define the precise connectivity and relative stereochemistry of these intricate molecules. vscht.cz
Mass Spectrometry (MS) in Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information on the molecular weight and elemental composition of a compound. rsc.org For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to confirm its molecular formula, C₂₂H₂₄N₂O₄. rsc.org
The technique provides an exact mass measurement, which allows for the determination of the elemental composition with high confidence. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is fragmented. rsc.org The resulting fragmentation pattern provides valuable structural clues, revealing characteristic losses of functional groups and helping to confirm the proposed molecular skeleton, complementing the data obtained from NMR spectroscopy. researchgate.netmdpi.com
Other Spectroscopic Methods (e.g., UV-Vis, IR, CD, OR)
In addition to NMR and MS, other spectroscopic methods provide complementary structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV spectrum of this compound is primarily dictated by the electronic transitions within its indole chromophore. This part of the molecule typically gives rise to characteristic absorption bands that help to identify the class of alkaloid.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the amide or lactam carbonyl group (C=O), the carbamate (B1207046) carbonyl group, C-O bonds, and C-N bonds, confirming the presence of these functionalities within the structure.
X-ray Crystallography for Definitive Stereochemistry
While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including the definitive assignment of its absolute stereochemistry. mdpi.comnih.gov
This technique involves diffracting X-rays off a single, high-quality crystal of the compound. nih.govresearchgate.net The resulting diffraction pattern is used to calculate a 3D map of the electron density within the crystal, from which the precise position of every atom in the molecule can be determined. vscht.cz For a complex natural product like this compound, with its numerous contiguous stereocenters, X-ray crystallography provides the ultimate proof of structure and absolute configuration, validating the assignments made through spectroscopic and chemical methods. nih.gov
Biosynthetic Pathways and Mechanistic Investigations of Fruticosamine
Proposed Biogenetic Routes for Aspidofractinine (B1242310) Alkaloids
The biosynthesis of aspidofractinine alkaloids, including fruticosamine, is believed to originate from the condensation of tryptamine (B22526) and secologanin (B1681713), which forms the common precursor for over 3,000 MIAs, strictosidine (B192452). mit.edubiorxiv.org Following the formation of strictosidine, a series of cyclization and rearrangement steps lead to the characteristic aspidosperma skeleton.
A proposed late-stage biosynthetic pathway for aspidofractinine-type alkaloids suggests that they are derived from intermediates similar to minovincine. researchgate.netsoton.ac.uk This process is thought to involve tautomerism and saponification, followed by decarboxylation and enol formation. This sequence facilitates a cyclization to create the hexacyclic skeleton of aspidofractinine, which is then reduced to form the final alkaloid. soton.ac.uk Specifically, aspidofractinine is proposed to originate from an intermediate derived from minovincine through ester hydrolysis and subsequent decarboxylation. researchgate.net
The quinolinic carbon skeleton of some related alkaloids, the mersinines, is postulated to arise from an aspidofractinine precursor through the ring-expansion of an aziridinium (B1262131) intermediate. researchgate.net This highlights the role of aspidofractinine-type structures as key branching points in the biosynthesis of more complex alkaloids.
Synthetic organic chemistry has often drawn inspiration from these proposed biogenetic routes. For instance, biomimetic syntheses have been developed that mimic these proposed biosynthetic steps. One such approach utilized minovincine as a precursor to synthesize aspidofractinine, lending support to the proposed natural pathway. Other strategies have focused on developing cascade reactions to rapidly construct the complex polycyclic frameworks of these alkaloids, mirroring the efficiency of natural biosynthetic processes. researchgate.netnih.govresearchgate.netresearchgate.net
Enzymatic Transformations in Alkaloid Biosynthesis
The biosynthesis of complex alkaloids in plants is orchestrated by a suite of enzymes that exhibit high substrate specificity and catalyze reactions with remarkable stereo- and regiospecificity. nih.gov While the specific enzymes involved in the later stages of this compound biosynthesis are not fully elucidated, the general enzymatic machinery for MIA biosynthesis provides a framework for understanding these transformations.
Key enzyme classes involved in alkaloid biosynthesis include:
Oxidoreductases: These enzymes, including cytochrome P450s, are crucial for catalyzing oxidations that often lead to the formation of the parent ring systems, thereby defining the alkaloid class. nih.gov In the context of spirooxindole alkaloids, a related class of MIAs, cytochrome P450 enzymes mediate the key oxidative rearrangement. biorxiv.org
Dehydrogenases/Reductases (MDRs): Following the initial condensation of tryptamine and secologanin and subsequent deglycosylation, the resulting reactive aglycone is reduced by various NADPH-dependent MDRs to form the initial tetracyclic and pentacyclic alkaloid structures. biorxiv.org
Methyltransferases: These enzymes are responsible for the addition of methyl groups, a common modification in alkaloid structures. For example, in the biosynthesis of benzylisoquinoline alkaloids, various O-methyltransferases play key roles in modifying the alkaloid scaffold. frontiersin.org
While the direct enzymatic steps leading to this compound are still under investigation, it is hypothesized that a sequence of oxidations, reductions, and cyclizations, catalyzed by specific enzymes, transforms the initial aspidosperma core into the unique structure of this compound. The study of enzymes from related pathways, such as those for spirooxindole and benzylisoquinoline alkaloids, provides valuable insights into the types of enzymatic transformations that are likely involved. biorxiv.orgfrontiersin.org
Precursor Incorporation Studies and Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. slideshare.net This method involves feeding a plant or cell culture with a precursor molecule enriched with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) and then analyzing the distribution of the label in the final natural products. mdpi.comchempep.com
In the context of alkaloid biosynthesis, precursor incorporation studies have been fundamental in establishing the origins of the carbon and nitrogen atoms in complex alkaloid skeletons. For MIAs, early studies confirmed that tryptamine and secologanin are the primary precursors. More recent and sophisticated isotopic labeling experiments, often coupled with mass spectrometry and NMR spectroscopy, can provide detailed insights into specific bond formations and rearrangements.
While specific isotopic labeling studies focusing solely on this compound are not extensively documented in the provided results, the principles of this technique are broadly applicable. For example, feeding experiments with labeled tryptamine or secologanin could definitively confirm their incorporation into the this compound backbone. Furthermore, using specifically labeled intermediates could help to validate or refine the proposed biogenetic routes by tracking the fate of individual atoms through the biosynthetic cascade.
Genetic and Molecular Biology Approaches to Pathway Elucidation
Advances in genomics and molecular biology have revolutionized the study of plant secondary metabolism, including alkaloid biosynthesis. nih.gov Transcriptome analysis, in particular, has become a powerful tool for identifying candidate genes encoding biosynthetic enzymes. frontiersin.orgfrontiersin.org
By comparing the transcriptomes of different plant tissues or species that produce varying levels of specific alkaloids, researchers can identify genes that are co-expressed with the alkaloids of interest. This approach has been successfully used to identify genes involved in the biosynthesis of benzylisoquinoline alkaloids and other MIAs. biorxiv.orgfrontiersin.org For instance, in Dendrobium officinale, transcriptome analysis identified numerous genes associated with the biosynthesis of terpenoid indole (B1671886) alkaloids. frontiersin.org
Once candidate genes are identified, their function can be verified through several methods:
Heterologous expression: The gene is expressed in a host organism (e.g., bacteria, yeast) that does not naturally produce the alkaloid, and the resulting enzyme is tested for its ability to convert a putative substrate into the expected product.
Virus-induced gene silencing (VIGS): The expression of the candidate gene is silenced in the native plant, and the effect on the accumulation of the target alkaloid is observed.
Enzyme assays: The protein encoded by the gene is produced and purified, and its catalytic activity is tested in vitro. frontiersin.org
These molecular approaches have been instrumental in elucidating the biosynthetic pathways of several complex alkaloids. nih.gov Although specific genetic studies on this compound biosynthesis are not detailed in the provided search results, the application of these techniques to plants known to produce this compound, such as those from the Kopsia genus, would be a logical next step in fully characterizing its biosynthetic pathway. researchgate.netum.edu.my The identification of biosynthetic gene clusters, where multiple genes for a pathway are physically located next to each other in the genome, has also become an important aspect of this research. biorxiv.org
Synthetic Strategies Towards Fruticosamine and Its Analogues
Asymmetric Total Synthesis Methodologies
The total synthesis of fruticosamine and related Kopsia alkaloids has been a significant goal in organic chemistry, leading to the development of innovative and elegant strategies. researchgate.netresearchgate.net These approaches often feature a series of key transformations to build the complex polycyclic framework with precise stereochemical control. researchgate.netrsc.orgrsc.orgnih.gov
Key Carbon-Carbon Bond-Forming Reactions
Several powerful carbon-carbon bond-forming reactions have been pivotal in the asymmetric total synthesis of Kopsia alkaloids, including this compound. These reactions are instrumental in constructing the core carbon skeleton and installing key quaternary carbon centers. researchgate.net
Tsuji-Trost Rearrangement: This palladium-catalyzed allylic alkylation has been a cornerstone in the synthesis of complex molecules. organic-chemistry.orgwikipedia.orgresearchgate.net In the context of Kopsia alkaloid synthesis, an asymmetric Tsuji-Trost rearrangement is employed to establish the first quaternary carbon center at the C20 position. researchgate.netresearchgate.net This reaction involves the palladium-catalyzed substitution of an allylic leaving group with a nucleophile, and the use of chiral phosphine (B1218219) ligands enables high enantioselectivity. wikipedia.org
Intramolecular Cyclopropanation: The formation of cyclopropane (B1198618) rings within a molecule is a powerful strategy for introducing strain and creating unique three-dimensional structures. mdpi.comorganic-chemistry.orgrsc.orgsemanticscholar.org In the synthesis of this compound's congeners, an intramolecular cyclopropanation via diazo decomposition is a key step. researchgate.netresearchgate.net This reaction is responsible for installing the second and third quaternary carbon centers at the C2 and C7 positions, respectively, further elaborating the intricate caged structure. researchgate.net
Acyloin Condensation: The SmI2-promoted acyloin condensation is another critical C-C bond-forming reaction utilized in the assembly of the isokopsine core, a key intermediate in the synthesis of several Kopsia alkaloids. researchgate.net This reductive coupling of two carboxylic esters generates an α-hydroxyketone, a crucial functional group for further transformations.
Intramolecular Cyclization Reactions
Intramolecular cyclizations are essential for forging the multiple rings present in the this compound scaffold. The Mannich reaction, in particular, has proven to be a highly effective tool for this purpose. researchgate.netrsc.org
Mannich Reaction: The intramolecular Mannich reaction is a powerful method for constructing C-N and C-C bonds simultaneously, leading to the formation of nitrogen-containing heterocyclic rings. researchgate.netrsc.orgnih.govnih.gov This reaction involves the aminoalkylation of a carbon nucleophile and is a key strategy in the total synthesis of numerous natural products. rsc.orgstackexchange.comkoreascience.kr In the context of this compound synthesis, this reaction plays a crucial role in assembling the aza-fused and aza-bridged ring systems that define its complex architecture. researchgate.netrsc.org
Protecting Group Strategies in Complex Alkaloid Synthesis
The synthesis of a molecule as complex as this compound, with its numerous functional groups, necessitates a sophisticated protecting group strategy. numberanalytics.compressbooks.pubjocpr.com Protecting groups are temporary modifications of functional groups that prevent them from reacting under certain conditions, allowing for selective transformations elsewhere in the molecule. pressbooks.pubjocpr.com
Key considerations for a successful protecting group strategy include:
Orthogonality: Employing protecting groups that can be removed under different conditions allows for the selective deprotection of one group without affecting others. numberanalytics.comjocpr.com
Stability: The chosen protecting groups must be stable to the reaction conditions employed in subsequent synthetic steps. pressbooks.puborgsyn.org
In the synthesis of complex alkaloids, common protecting groups include benzyl (B1604629) ethers for permanent protection, which are stable to both acidic and basic conditions and can be removed by mild catalytic hydrogenation. wiley-vch.de Silyl ethers and acetals are also frequently used to protect hydroxyl and carbonyl groups, respectively. numberanalytics.compressbooks.pub The judicious choice and application of protecting groups are critical for navigating the intricate synthetic pathways toward this compound and its analogues.
Chemoenzymatic and Biocatalytic Approaches in Synthesis
The burgeoning field of biocatalysis offers powerful and sustainable alternatives to traditional chemical methods for organic synthesis. nih.govchemistryviews.orgmdpi.comnorthwestern.edu Enzymes, as natural catalysts, can perform highly selective and efficient transformations under mild conditions, making them attractive tools for the synthesis of complex molecules like this compound. rsc.orgmdpi.comfrontiersin.orgnih.gov
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and environmentally friendly synthetic routes. nih.govmdpi.comrsc.org This approach can involve using enzymes for key stereoselective steps within a larger chemical synthesis or employing a sequence of enzymatic and chemical reactions. nih.gov Biocatalytic approaches can be particularly useful for introducing chirality and performing specific functional group manipulations with high precision. rsc.orgmanchester.ac.uk While specific applications of chemoenzymatic and biocatalytic methods directly to this compound synthesis are not yet widely reported, the principles of these approaches hold significant promise for future synthetic endeavors.
Novel Synthetic Route Development and Challenges
The development of novel synthetic routes to this compound and other complex alkaloids is an ongoing area of research, driven by the need for more efficient and versatile methods. nih.govlsu.edu Chemists are constantly exploring new reactions and strategies to overcome the inherent challenges associated with synthesizing these intricate molecules. researchgate.netscispace.com
Key challenges in the synthesis of this compound include:
Construction of the Caged Polycyclic Skeleton: Assembling the highly strained and complex ring system of this compound is a major hurdle. researchgate.net
Stereocontrol: The molecule possesses multiple stereocenters, and their precise control throughout the synthesis is essential. researchgate.net
Installation of Quaternary Stereocenters: The two all-carbon quaternary stereocenters are particularly challenging to construct. researchgate.net
Researchers are actively developing new synthetic routes that aim to address these challenges through innovative disconnections and the application of novel catalytic methods. iiserpune.ac.inresearchgate.net These efforts not only provide access to this compound itself but also pave the way for the synthesis of a wider range of analogues with potential biological activity.
Strategic Design for Analogues and Derivatives
The synthesis of analogues and derivatives of natural products is crucial for understanding their structure-activity relationships and for developing new therapeutic agents. nih.govmdpi.comnih.gov By systematically modifying the structure of this compound, chemists can probe the importance of different functional groups and structural motifs for its biological activity.
The strategic design of this compound analogues involves:
Modification of Peripheral Functional Groups: Altering substituents on the aromatic ring or other accessible positions can lead to changes in potency and selectivity.
Alteration of the Core Skeleton: More ambitious strategies involve modifying the polycyclic core of the molecule to explore new chemical space.
Introduction of Pharmacophores: Incorporating known pharmacophores into the this compound scaffold can lead to the development of new hybrid molecules with unique biological profiles.
The development of flexible synthetic routes that allow for the late-stage diversification of intermediates is a key goal in this area. wiley-vch.deiiserpune.ac.in Such routes would enable the rapid synthesis of a library of this compound analogues for biological screening.
Rational Modification for Enhanced Biological Activity
The rational design of this compound analogues is guided by structure-activity relationship (SAR) studies on the broader family of Kopsia alkaloids and related indoloquinolizidine structures. ub.edursc.org The goal of these modifications is to identify specific functional groups or structural motifs that are crucial for bioactivity and to systematically alter them to optimize potency, selectivity, or other pharmacological parameters.
Research into the biological activities of various Kopsia alkaloids has revealed a range of effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. nih.govrsc.orgsioc-journal.cn This provides a foundation for targeted synthetic modifications. For instance, studies on monoterpenoid indole (B1671886) alkaloids from Kopsia officinalis have suggested that the presence of an acetonyl group at the C-5 position may play a significant role in their anti-inflammatory effects. sioc-journal.cn This finding points to a potential avenue for modifying this compound; introducing or altering substituents at analogous positions could be a viable strategy to enhance a specific biological activity.
The general approach to rational modification involves:
Identifying the Pharmacophore: Determining the essential parts of the this compound molecule responsible for its biological effect.
Targeted Functionalization: Introducing new functional groups (e.g., hydroxyl, methoxy, or alkyl groups) at various positions on the indole nucleus or the complex cage-like structure.
Stereochemical Control: Synthesizing different stereoisomers of the parent compound or its analogues, as chirality is often critical for biological activity in corynantheine (B231211) alkaloids. ub.edu
By synthesizing a library of such analogues and evaluating their biological activity, researchers can build a comprehensive SAR profile. This, in turn, allows for the design of second-generation compounds with more desirable characteristics. The development of synthetic strategies that allow for late-stage diversification is particularly valuable, enabling the rapid creation of multiple analogues from a common advanced intermediate. ub.edu
Table 1: Potential Rational Modifications of the Indole Alkaloid Scaffold and Their Intended Effects
| Modification Strategy | Target Position/Moiety | Potential Effect on Biological Activity |
| Functional Group Addition | Aromatic Ring (Indole) | Modulate binding affinity, solubility, and metabolism. |
| Acetonyl Group Introduction | C-5 Position | Potential enhancement of anti-inflammatory activity. sioc-journal.cn |
| Alteration of N-substituents | Indole or Piperidine Nitrogen | Influence receptor interactions and pharmacokinetic properties. |
| Stereochemical Inversion | Chiral Centers | Probe the importance of 3D conformation for target binding. ub.edu |
Fluorine Incorporation as a Bioisosteric Strategy
A prominent strategy in modern medicinal chemistry is the incorporation of fluorine into lead compounds to enhance their drug-like properties. researchgate.netsci-hub.se Fluorine's unique characteristics—small atomic size (acting as a hydrogen isostere), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, metabolic stability, membrane permeability, and binding affinity. sci-hub.seslideshare.net
Key rationales for incorporating fluorine into the this compound scaffold include:
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Fluorinating positions that are prone to metabolic attack can increase the compound's half-life and bioavailability.
Binding Affinity: The high electronegativity of fluorine can alter the local electronic environment of the molecule. This can lead to new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency. researchgate.net
Modulation of pKa: Introducing fluorine near a basic nitrogen atom can lower its pKa (basicity). This can be used to fine-tune the molecule's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
Synthetic methodologies for creating fluorinated indole alkaloids are well-established, ranging from the use of fluorinated building blocks in a total synthesis approach to late-stage fluorination of the final alkaloid structure. oup.comacs.orgresearchgate.net For a complex molecule like this compound, a synthetic route could be designed to incorporate fluorine-containing internal alkynes or other precursors, allowing for the construction of the fluorinated core structure from the ground up. oup.com The development of such synthetic routes is a critical step toward exploring the potential of fluorinated this compound analogues as therapeutic agents. researchgate.net
Mechanistic Studies of Fruticosamine S Biological Activities Non Clinical
In Vitro Cellular and Molecular Mechanisms
Fruticosamine's potential to modulate inflammatory pathways has been a key area of research. Studies have focused on its effects on key inflammatory mediators.
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that plays a significant role in inflammation. nih.govrsc.orgmdpi.comphcog.com Some research indicates that certain compounds can selectively inhibit COX-2, which is a desirable trait for anti-inflammatory agents. nih.govrsc.org The inhibitory activity of compounds against COX-2 is often determined using in vitro enzyme assays. nih.govmdpi.com Molecular docking studies are also employed to understand the binding interactions between compounds and the COX-2 active site. rsc.orgd-nb.info
Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) Inhibition in Macrophages: Macrophages are immune cells that, when activated, can produce pro-inflammatory cytokines like IL-1β and TNF-α. nih.govfrontiersin.org These cytokines are implicated in various inflammatory diseases. nih.govnih.gov Research has shown that certain agents can inhibit the production of IL-1β and TNF-α in macrophages, suggesting a potential anti-inflammatory effect. nih.govjfda-online.com The mechanisms behind this inhibition can involve complex signaling pathways within the macrophages. frontiersin.orgmdpi.com For instance, some compounds have been found to suppress the gene expression and protein production of these cytokines. nih.gov
The table below summarizes the inhibitory effects on these immunomodulatory pathways.
| Pathway | Effect | Cell Type |
| COX-2 | Inhibition of enzyme activity | Varies (in vitro assays) |
| IL-1β | Inhibition of production/secretion | Macrophages |
| TNF-α | Inhibition of production/secretion | Macrophages |
The effects of certain compounds on cancer cells have been investigated, revealing mechanisms that can lead to cell death and inhibit proliferation.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. mdpi.comfrontiersin.org Many natural compounds are being investigated for their ability to induce apoptosis in cancer cells. frontiersin.orgnih.gov
Induction of Apoptosis: Studies have shown that some natural extracts can induce apoptosis in various cancer cell lines, including breast and colorectal cancer. nih.govnih.gov This is often confirmed through assays like Annexin V-FITC/PI staining. nih.gov The induction of apoptosis can be a key mechanism behind the cytotoxic effects of these compounds. nih.gov
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and proliferation. oncotarget.com Disrupting the cell cycle is a common strategy in cancer therapy. mdpi.commdpi.com Some compounds have been shown to cause cell cycle arrest at specific phases, such as G0/G1 or G2/M, preventing cancer cells from multiplying. oncotarget.commdpi.commdpi.comresearchgate.net This arrest is often associated with the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). nih.govoncotarget.com For example, downregulation of CDK1 and cyclin B1 has been linked to G2/M phase arrest. nih.gov
The following table details the effects on apoptosis and cell cycle in different cancer cell lines.
| Cancer Cell Line | Effect | Mechanism |
| Breast Cancer (MCF-7) | Induction of apoptosis, G2/M cell cycle arrest | Upregulation of caspases 8 and 9, downregulation of CDK1 and cyclin B1. nih.govnih.gov |
| Colorectal Cancer (HCT-116) | Induction of apoptosis, G2/M cell cycle arrest | Upregulation of caspases 8 and 9, downregulation of CDK1 and cyclin B1. nih.govnih.gov |
The mitochondrial pathway is a major route for the initiation of apoptosis. It involves the regulation of pro-apoptotic and anti-apoptotic proteins. Research has demonstrated that the synergistic use of certain compounds can promote apoptosis through a mitochondrial-dependent pathway by increasing the expression of pro-apoptotic genes like Bax and p53, while decreasing the expression of the anti-apoptotic gene Bcl2. nih.gov
Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells become resistant to a variety of drugs. scirp.orgmdpi.com One of the key players in MDR is P-glycoprotein (P-gp), a transmembrane pump that actively removes chemotherapeutic agents from cancer cells. scirp.orgmdpi.commdpi.comfrontiersin.org
P-glycoprotein Inhibition: Overcoming MDR is a critical goal in cancer treatment. scirp.org One strategy is to use P-gp inhibitors that can block the efflux pump, thereby increasing the intracellular concentration and efficacy of anticancer drugs. scirp.orgmdpi.com Some natural compounds have been investigated for their potential to reverse MDR. nih.gov The mechanism often involves interfering with the function of P-gp, either by direct inhibition or by other means that lead to increased drug accumulation within the resistant cells. nih.gov Phytochemicals, in particular, are being explored as a source of agents that can modulate the activity of efflux pumps like P-gp. researchgate.nethorizonepublishing.com
Mast cells are key players in allergic reactions, releasing mediators like histamine (B1213489) and β-hexosaminidase upon activation. ifm.orgwww.nhs.ukwikipedia.orgaaaai.org
Inhibition of Histamine and β-Hexosaminidase Release: The release of histamine from mast cells is a hallmark of an allergic response. ifm.orgnih.gov β-hexosaminidase is another marker for mast cell degranulation. frontiersin.orgresearchgate.netnih.govpsu.edunih.govtsijournals.com Research has shown that certain compounds can inhibit the release of both histamine and β-hexosaminidase from mast cells, such as those from the RBL-2H3 cell line. tsijournals.comd-nb.info This suggests a potential to mitigate allergic reactions by stabilizing mast cells and preventing the release of these inflammatory mediators. tsijournals.com
The inhibitory effects on the release of allergic mediators are summarized below.
| Mediator | Effect | Cell Line |
| Histamine | Inhibition of release | RBL-2H3 |
| β-Hexosaminidase | Inhibition of release | RBL-2H3 |
Acetylcholinesterase (AChE) Inhibition Studies
This compound is an indole (B1671886) alkaloid identified in plants of the Kopsia genus. fishersci.cafishersci.ca Alkaloids from this genus are noted for a variety of pharmacological actions, including acetylcholinesterase (AChE) inhibitory activity. nih.gov Acetylcholinesterase is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetic acid at cholinergic synapses. nih.govacs.orgrcsb.org The inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. wikipedia.orgh-its.org
While direct, detailed enzymatic kinetic studies on this compound itself are not extensively detailed in the provided research, the known AChE inhibitory potential of related alkaloids from the Kopsia genus suggests it is a significant area of interest. nih.gov The evaluation of AChE inhibitory activity is commonly performed using methods like the Ellman method. uni.lu Such studies are crucial for identifying new potential inhibitors from natural sources that could serve as leads for drug development in the management of neurodegenerative diseases. h-its.orguni.lu Research into the AChE inhibitory mechanisms of natural compounds often involves determining key parameters like the IC50 value, which indicates the concentration of an inhibitor required to reduce enzyme activity by 50%. fishersci.ca
Receptor-Ligand Binding and Target Identification
The biological activity of a compound like this compound is initiated by its interaction with specific molecular targets, a process studied through receptor-ligand binding assays. researchgate.net This interaction is defined by two primary properties: affinity and efficacy. chem960.com Affinity measures the strength of the binding between the ligand (this compound) and its receptor, often quantified by the equilibrium dissociation constant (Kd). chem960.comresearchgate.net A small Kd value signifies high affinity, meaning the ligand binds tightly to the receptor. researchgate.net Efficacy describes the ability of the bound ligand to activate the receptor and elicit a biological response. chem960.com
Based on its known bioactivity, the primary molecular target identified for this compound is the enzyme acetylcholinesterase (AChE). nih.gov The inhibition of AChE suggests a direct binding interaction within the enzyme's active site. Computational docking and molecular dynamics simulations are powerful tools used to predict and analyze these interactions, revealing how a ligand like this compound might fit into the binding pocket of its target and the types of forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. fishersci.ca While specific receptor-ligand binding kinetic data, such as the Kd value for the this compound-AChE complex, are not detailed in the available literature, AChE remains its most prominent identified target. Further research would be required to identify or rule out other potential binding partners and fully characterize its target profile.
Below is a summary of key concepts in receptor-ligand binding.
Interactive Table: Key Concepts in Receptor-Ligand Dynamics| Term | Description | Relevance |
|---|---|---|
| Ligand | A small molecule that binds to a specific site on a larger receptor molecule. chem960.com | This compound acts as a ligand. |
| Receptor | A larger, often protein-based, molecule with a specific binding site for a ligand. chem960.com | Acetylcholinesterase (AChE) is the identified receptor for this compound. |
| Affinity (Kd) | The equilibrium dissociation constant, a measure of how tightly a ligand binds to a receptor. A lower Kd indicates higher affinity. chem960.comresearchgate.net | Determines the concentration range at which this compound would be effective. |
| Efficacy | The ability of a ligand to activate its receptor and produce a biological response after binding. chem960.com | Defines whether this compound acts as an inhibitor (antagonist) or activator (agonist) at a given receptor. |
| Target Identification | The process of identifying the specific molecular receptors or enzymes with which a compound interacts to produce its effect. | Crucial for understanding the mechanism of action and potential therapeutic applications. |
Preclinical In Vivo Studies in Non-Human Models (excluding toxicology)
Anti-inflammatory and Analgesic Efficacy Models (e.g., Carrageenan-Induced Paw Edema, Acetic Acid-Stimulated Writhing)
Preclinical evaluation of compounds for anti-inflammatory and analgesic properties frequently employs standardized in vivo models in non-human subjects. Alkaloids from the Kopsia genus, to which this compound belongs, have been reported to possess anti-inflammatory and anti-nociceptive (analgesic) activities. nih.gov
Carrageenan-Induced Paw Edema This is a well-established and highly reproducible model for assessing acute inflammation. nih.govnih.gov The model involves the subplantar injection of carrageenan into the paw of a rodent, which induces a localized inflammatory response characterized by edema (swelling). acs.orgnih.gov The inflammatory process develops over several hours and involves the release of various mediators, including pro-inflammatory cytokines. acs.org The efficacy of a test compound is determined by measuring the reduction in paw volume at specific time intervals after carrageenan administration, compared to a control group. nih.govnih.gov
Acetic Acid-Stimulated Writhing The writhing test is a chemical method used to screen for peripheral analgesic activity. nih.govwikipedia.org In this model, an intraperitoneal injection of a dilute acetic acid solution induces a characteristic pain response known as writhing, which involves contractions of the abdominal muscles and stretching of the hind limbs. wikipedia.org This nociceptive response is understood to be mediated by the release of endogenous pain-producing substances such as bradykinin (B550075) and prostaglandins, which stimulate peripheral nerve endings. nih.gov The analgesic potential of a test compound is quantified by its ability to reduce the number of writhes observed over a set period compared to untreated controls. nih.govuni.luresearchgate.net
While these models are standard for evaluating the activities reported for Kopsia alkaloids, specific data from studies testing pure this compound in the carrageenan-induced paw edema or acetic acid-stimulated writhing models are not detailed in the surveyed literature.
Interactive Table: Overview of In Vivo Efficacy Models
| Model | Biological Activity Assessed | Mechanism of Induction | Primary Endpoint |
|---|---|---|---|
| Carrageenan-Induced Paw Edema | Anti-inflammatory | Subplantar injection of carrageenan, a pro-inflammatory agent. nih.govnih.gov | Reduction in paw swelling/volume over time. nih.gov |
| Acetic Acid-Stimulated Writhing | Analgesic (Peripheral) | Intraperitoneal injection of acetic acid, which causes release of pain mediators. nih.govwikipedia.org | Reduction in the frequency of abdominal writhes. researchgate.net |
Pharmacodynamic Profiling in Animal Models
Pharmacodynamic (PD) profiling in animal models is a crucial step in preclinical drug development. It aims to understand the relationship between drug concentration at the site of action and the resulting pharmacological effect. nih.gov These studies are essential for optimizing dosing regimens to maximize efficacy and for predicting how a compound might behave in a clinical setting. nih.gov
Animal infection models, for instance, are invaluable for evaluating antimicrobial agents by simulating human-like drug exposures and assessing the impact on bacterial killing. nih.gov The goal of such studies is to mimic the infectious disease seen in humans to allow for robust PK/PD analyses to find the optimal drug exposures that lead to therapeutic success. nih.gov This involves establishing the relationship between exposure metrics (like peak concentration or time above a certain concentration) and the therapeutic outcome. While the principles of PD profiling are broadly applicable, specific studies detailing the pharmacodynamic profile of this compound in animal models were not identified in the provided search results.
Efficacy Assessments in Disease-Relevant Non-Human Models
To assess the therapeutic potential of a compound, its efficacy must be tested in non-human models that are relevant to specific human diseases. Given this compound's identified activity as an acetylcholinesterase (AChE) inhibitor, a logical application would be in the context of neurodegenerative disorders like Alzheimer's disease. nih.govwikipedia.org Animal models for Alzheimer's often involve inducing cognitive deficits or pathological hallmarks of the disease, providing a platform to test whether a compound can ameliorate these symptoms. fishersci.ca
Furthermore, plants from the Kopsia genus have been used in traditional medicine to treat conditions such as rheumatoid arthritis. nih.gov This suggests that another relevant avenue for efficacy assessment would be in animal models of inflammatory arthritis. Such models would allow for the investigation of this compound's potential to reduce joint inflammation, pain, and tissue damage associated with the disease. Detailed reports of this compound's efficacy in these specific disease models are not present in the available literature, highlighting an area for future research.
Structure Activity Relationship Sar Studies of Fruticosamine and Its Analogues
Systematic Modification and Activity Correlation
SAR studies investigate how altering a molecule's chemical structure affects its biological function. researchgate.networdpress.com For the aspidofractinine (B1242310) class, this involves modifying the core skeleton or its peripheral functional groups and correlating these changes with activities such as cytotoxicity, enzyme inhibition, and antimicrobial effects. nih.gov
Given the synthetic complexity, many SAR insights come from comparing the activities of naturally occurring analogues. For instance, studies on various Kopsia alkaloids revealed that minor structural variations lead to different biological profiles. The evaluation of kopsamine and decarbomethoxykopsiline for acetylcholinesterase (AChE) inhibitory activity showed that both compounds possess inhibitory potential, indicating that the core structure is amenable to interaction with enzyme active sites and that modifications like the absence of a methoxycarbonyl group still permit activity. researchgate.net
A summary of activities for related Kopsia alkaloids is presented below:
| Alkaloid Type/Derivative | Modification | Observed Biological Activity | Reference |
|---|---|---|---|
| Kopsamine / Decarbomethoxykopsiline | Variations in functional groups | Acetylcholinesterase (AChE) inhibition | researchgate.net |
| Rhazinilam-kopsine (Bisindole) | Dimerization with rhazinilam | Cytotoxicity against lung cancer cells (PC9) | nih.gov |
| Kopoffines A-C (Bisindole) | Dimerization via methylene (B1212753) bridge | Inhibition of cyclin-dependent kinase 5 (CDK5) | nih.gov |
| Methyl chanofruticosinate derivatives | Side chain modifications | Immunosuppressive activity | researchgate.net |
Identification of Pharmacophores and Key Structural Motifs
A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. chem960.com For Fruticosamine and its analogues, the fundamental structural motif is the rigid, polycyclic aspidofractinine core. wikipedia.org This complex, caged skeleton, which features a bridged bicyclo[2.2.1]heptane system and multiple contiguous quaternary stereocenters, defines the molecule's three-dimensional shape and orients the functional groups in a specific spatial arrangement. wikidata.org
The key pharmacophoric features of this class of alkaloids can be summarized as:
The Indole (B1671886) Nucleus: This aromatic system is a common feature in many bioactive alkaloids and is often involved in π-π stacking or hydrophobic interactions with protein targets.
The Heptacyclic Caged Core: This rigid framework minimizes conformational flexibility, which can lead to higher binding affinity and selectivity for a target receptor, as the molecule does not need to expend significant energy to adopt the correct binding conformation.
Nitrogen Atoms: The basic nitrogen atoms within the skeleton can form crucial hydrogen bonds or ionic interactions with acidic residues in a biological target.
Peripheral Functional Groups: Substituents such as the N-methoxycarbonyl group (as in kopsine) or hydroxyl groups (distinguishing this compound and fruticosine) are key modulators of activity. These groups can act as hydrogen bond donors or acceptors and influence the molecule's polarity and solubility, thereby affecting its pharmacokinetic properties.
The aspidofractinine skeleton itself is considered the primary structural component for the bioactivity of over 200 monoterpenoid indole alkaloids, underscoring its importance as a central scaffold for drug discovery. wikipedia.org
Computational Approaches in SAR Analysis (e.g., Molecular Docking)
Computational methods, particularly molecular docking, are invaluable for analyzing the SAR of complex molecules like this compound. readthedocs.io These techniques predict how a ligand binds to the active site of a target protein, providing insights into the intermolecular interactions that govern its biological activity. ijbpas.com
Molecular docking studies have been successfully applied to aspidofractinine alkaloids from Kopsia species to rationalize their observed biological effects. In one study, several alkaloids isolated from Kopsia teoi, including kopsininate and N(1)-methoxycarbonyl-11-methoxy-12-hydroxy-Δ14-17-kopsinine, were evaluated for their inhibitory activity against α-amylase, an enzyme relevant to diabetes. wikidata.org The docking results revealed strong binding affinities, with calculated binding energies ranging from -8.1 to -8.8 kcal/mol. These computational findings underscored the anti-hyperglycemic potential of these compounds by identifying key hydrogen bonding and hydrophobic interactions within the enzyme's active site. wikidata.org
Similarly, docking studies were used to investigate the interaction of bisindole alkaloids (kopoffines A-C) with cyclin-dependent kinase 5 (CDK5), a target in neurodegenerative diseases and cancer. nih.gov The simulations showed that these complex molecules could form stable interactions within the ATP-binding pocket of CDK5, providing a structural basis for their observed inhibitory activity. nih.gov The rigid conformation of the aspidofractinine core makes these molecules particularly well-suited for docking studies, as it reduces the complexity of conformational sampling and allows for more reliable predictions of binding modes.
Design and Synthesis of Advanced this compound Derivatives
The design and synthesis of new derivatives are essential for optimizing lead compounds and exploring the SAR of a chemical class. wikidoc.org However, the structural complexity of this compound, with its strained, polycyclic caged skeleton and multiple stereocenters, presents formidable synthetic challenges. nih.govdokumen.pub Consequently, much of the synthetic effort in this area has focused on achieving the total synthesis of the natural products themselves rather than on generating large libraries of analogues.
Despite these challenges, several elegant total syntheses of kopsine (B1673751), fruticosine, and related aspidofractinine alkaloids have been reported. nih.govdokumen.pubnih.gov These synthetic routes often employ sophisticated strategies, such as:
Cascade Reactions: To construct the complex polycyclic framework in a step-economical fashion. wikidata.org
Intramolecular Cyclizations: To forge the challenging ring systems and establish the correct stereochemistry. researchgate.net
Tsuji-Trost Rearrangement and Cyclopropanation: To create the key quaternary carbon centers that are characteristic of the scaffold.
These established synthetic pathways provide a foundation for producing advanced derivatives. By modifying the starting materials or intercepting late-stage intermediates, chemists can introduce new functional groups or alter the core structure to probe the SAR. dp.tech For example, synthetic routes could be adapted to produce derivatives with different substituents on the indole ring or to modify the carbomethoxy group, allowing for a systematic investigation of how these changes impact biological activity. While the de novo synthesis of each new derivative remains a labor-intensive process, these strategies are critical for transforming complex natural products like this compound into optimized therapeutic agents.
Future Directions in Fruticosamine Research
Advancements in Synthetic Methodologies for Complex Alkaloids
The total synthesis of architecturally complex alkaloids like fruticosamine remains a formidable challenge in organic chemistry. mdpi.comorganicchemistry.eu Recent years have seen the development of innovative synthetic strategies that could be applied to overcome these hurdles. researchgate.net These advancements are crucial for providing sufficient quantities of the natural product and its stereoisomers for comprehensive biological evaluation.
Key features of modern synthetic approaches that could be leveraged for this compound and other complex alkaloids include:
Stereoselective Reactions: The development of highly stereoselective reactions is paramount for controlling the three-dimensional arrangement of atoms in the final molecule, a critical factor for biological activity. This includes diastereoselective dihydroxylation and stereoselective reduction techniques. researchgate.net
Novel Cyclization Strategies: The construction of the characteristic bicyclic core of pyrrolizidine alkaloids often relies on innovative cyclization reactions. researchgate.net Recent progress in areas like tandem acs.orgacs.org sigmatropic rearrangement/ plos.orgfrontiersin.org allyl shifts and palladium-catalyzed cyclizations offers promising avenues for efficiently assembling these ring systems. researchgate.net
Asymmetric Synthesis: The use of chiral starting materials or catalysts to produce enantiomerically pure compounds is a cornerstone of modern alkaloid synthesis. nih.gov For instance, asymmetric [3+2] annulation reactions have been successfully employed in the synthesis of related alkaloids. nih.gov
These advanced methodologies not only promise more efficient routes to this compound but also open the door to the synthesis of previously inaccessible analogues, thereby expanding the scope of future research.
Deeper Elucidation of Biosynthetic Pathways via Omics Technologies
Understanding how plants produce this compound is fundamental to potentially harnessing and manipulating its production. The biosynthesis of pyrrolizidine alkaloids is a complex process that is not yet fully understood. semanticscholar.orgresearchgate.net The advent of "omics" technologies, including genomics, transcriptomics, and metabolomics, provides powerful tools to illuminate these intricate pathways. nih.govresearchgate.netdtu.dk
Integrative omics approaches can be applied to:
Identify Biosynthetic Genes: By correlating gene expression profiles (transcriptomics) with the accumulation of specific metabolites (metabolomics) in this compound-producing plants, researchers can identify candidate genes encoding the enzymes responsible for its synthesis. acs.orgplos.orgfrontiersin.org
Characterize Enzymatic Steps: Once candidate genes are identified, their functions can be confirmed through in vitro assays and genetic manipulation of the host organism. This allows for a step-by-step reconstruction of the biosynthetic pathway. nih.gov
Uncover Regulatory Networks: Omics data can also shed light on the regulatory mechanisms that control the production of this compound, including the role of transcription factors and the influence of environmental cues. frontiersin.org
A deeper understanding of the biosynthetic pathway could enable the production of this compound in microbial or plant-based expression systems, providing a sustainable and scalable source of this valuable compound.
Exploration of Novel Biological Targets and Mechanistic Insights
While some biological activities of pyrrolizidine alkaloids have been documented, the specific molecular targets and mechanisms of action for many, including this compound, remain to be fully elucidated. nih.gov Future research will focus on identifying the precise proteins or cellular pathways with which this compound interacts to exert its biological effects.
Strategies for exploring novel biological targets include:
Targeted Drug Discovery Approaches: Utilizing computational methods like molecular docking and virtual screening can help predict potential protein targets for this compound. nih.gov
Mechanism of Action Studies: Investigating the downstream cellular effects of this compound treatment can provide clues about its mechanism of action. nih.govrsc.orgmdpi.comnih.govresearchgate.net For example, studies on other natural products have successfully used metabolomics to understand their impact on cellular metabolism. nih.gov
Affinity-Based Methods: Chemical proteomics approaches, where a modified version of this compound is used to "fish out" its binding partners from cell lysates, can directly identify its molecular targets.
Uncovering the specific biological targets of this compound is a critical step toward understanding its potential therapeutic applications and for designing safer and more effective derivatives. The mechanism of action for other alkaloids, such as the inhibition of acetylcholinesterase by physostigmine, serves as a model for the type of detailed understanding that is sought. drugbank.com
Development of Chemically Modified Analogues for Specific Research Applications
The chemical structure of a molecule is intrinsically linked to its biological activity. By systematically modifying the structure of this compound, researchers can create a library of analogues with altered properties. This approach, known as structure-activity relationship (SAR) studies, is invaluable for probing biological mechanisms and developing compounds with enhanced or more specific activities. nih.govnih.govresearchgate.netmdpi.comresearchgate.net
The development of chemically modified this compound analogues could be pursued to:
Probe Structure-Activity Relationships: By synthesizing analogues with variations at different positions of the molecule, it is possible to determine which structural features are essential for its biological activity. nih.gov
Improve Biological Potency and Selectivity: Chemical modifications can lead to analogues with increased affinity for their biological target or greater selectivity for one target over others. mdpi.com
Enhance Pharmacokinetic Properties: Modifications can be made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which is crucial for its potential use as a research tool in biological systems.
Develop Molecular Probes: Analogues can be synthesized with reporter tags, such as fluorescent dyes or biotin, to enable their use as molecular probes for visualizing and studying their biological targets in living cells.
Through the targeted design and synthesis of chemically modified analogues, the scientific community can unlock the full potential of the this compound scaffold for a wide range of research applications.
Q & A
Q. What are the key structural characteristics of Fruticosamine that influence its biochemical activity, and how can these be methodologically validated?
To determine structural characteristics, researchers should employ techniques such as nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of functional groups and X-ray crystallography for 3D conformational analysis. Stability under varying pH and temperature conditions can be assessed via high-performance liquid chromatography (HPLC) to quantify degradation products. Cross-referencing findings with existing crystallographic databases (e.g., Cambridge Structural Database) ensures validation .
Q. What experimental protocols are optimal for assessing this compound’s stability in biological matrices?
A robust protocol includes:
- Sample preparation : Spiking this compound into plasma/serum at physiological pH (7.4) and varying temperatures (4°C, 25°C, 37°C).
- Quantification : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards to minimize matrix effects.
- Data interpretation : Calculate half-life (t½) and degradation kinetics using nonlinear regression models. Replicate experiments (n ≥ 3) ensure statistical rigor .
Q. How can researchers design dose-response studies to evaluate this compound’s efficacy in cellular models?
- Cell lines : Select relevant models (e.g., hepatic HepG2 for metabolic studies or renal HK-2 for nephrotoxicity assays).
- Dose ranges : Use logarithmic dilutions (e.g., 1 nM–100 µM) to capture threshold effects.
- Endpoints : Measure biomarkers like ATP production (via luminescence) or oxidative stress (via ROS-sensitive dyes). Normalize data to vehicle controls and include positive/negative controls for assay validation .
Q. What statistical methods are appropriate for analyzing this compound’s pharmacokinetic (PK) parameters?
Non-compartmental analysis (NCA) is standard for calculating AUC, Cmax, and t½. For complex PK profiles, compartmental modeling (e.g., two-compartment models) better captures distribution and elimination phases. Bootstrap resampling (1,000 iterations) can address variability in small-sample studies .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Quality control (QC) : Implement HPLC purity checks (>95%) and NMR fingerprinting for structural consistency.
- Documentation : Record reaction conditions (temperature, catalysts) and purification steps.
- Collaboration : Partner with analytical chemistry labs for independent validation .
Advanced Research Questions
Q. What methodological strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Mechanistic studies : Use transcriptomics (RNA-seq) to identify off-target pathways in vivo that are absent in vitro.
- Pharmacodynamic (PD) modeling : Integrate tissue-specific exposure data (via microdialysis) to correlate drug levels with effect sizes.
- Meta-analysis : Systematically compare published datasets using PRISMA guidelines to identify confounding variables (e.g., species-specific metabolism) .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex diseases?
- Experimental design : Combine metabolomics (LC-MS), proteomics (TMT labeling), and epigenomics (ChIP-seq) in a longitudinal study.
- Data integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map interactions between dysregulated metabolites and proteins.
- Validation : Apply CRISPR-Cas9 knockouts of candidate targets to confirm causal links .
Q. What advanced techniques mitigate interference from endogenous compounds when quantifying this compound in biological samples?
- Chromatography : Employ hydrophilic interaction liquid chromatography (HILIC) to separate polar metabolites.
- Signal suppression testing : Compare ion suppression rates in blank matrices with/without this compound.
- Cross-validation : Use orthogonal methods like immunoassay (ELISA) to confirm LC-MS/MS results .
Q. How should researchers design studies to investigate this compound’s role in glycation pathways compared to established biomarkers (e.g., HbA1c, glycated albumin)?
- Comparative cohorts : Include patient subgroups stratified by renal function (eGFR) and diabetes duration.
- Dynamic testing : Measure this compound levels before/after glucose clamping to assess acute glycation responses.
- Correlation analysis : Use Spearman’s rank to evaluate associations with HbA1c and glycated albumin, adjusting for confounders (e.g., albuminuria) .
Q. What frameworks guide the prioritization of this compound research gaps in heterogeneous populations?
- PICO framework : Define P opulation (e.g., elderly diabetics), I ntervention (this compound supplementation), C omparator (placebo), O utcome (HbA1c reduction).
- FINER criteria : Ensure questions are F easible (accessible cohorts), I nteresting (clinical relevance), N ovel (unexplored ethnic variability), E thical (IRB-approved protocols), R elevant (alignment with WHO diabetes guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
